1-(Isoxazol-3-yl)-3-phenylurea is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen in their ring structure. This specific compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various protein kinases, which are critical in regulating cellular functions and are often implicated in cancer.
The compound can be synthesized through various chemical reactions involving isoxazole and phenylurea moieties. Its derivatives have been explored for their therapeutic potential, especially in oncology, as they exhibit inhibitory activity against specific kinases involved in cancer progression.
1-(Isoxazol-3-yl)-3-phenylurea is classified as:
The synthesis of 1-(Isoxazol-3-yl)-3-phenylurea can be achieved through several methods, including:
The synthesis typically requires careful control of temperature and reaction time to optimize yields. For instance, the use of catalysts such as palladium or iron can facilitate the formation of the urea bond while minimizing side reactions.
1-(Isoxazol-3-yl)-3-phenylurea features a molecular structure characterized by:
1-(Isoxazol-3-yl)-3-phenylurea can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the isoxazole ring, which enhances its nucleophilicity at the nitrogen atoms.
The mechanism of action for 1-(Isoxazol-3-yl)-3-phenylurea primarily involves its role as a protein kinase inhibitor. It binds to the active sites of kinases, preventing substrate phosphorylation which is crucial for signal transduction pathways in cells.
Studies have shown that this compound exhibits potent inhibitory activity against specific kinases associated with acute myeloid leukemia (AML), demonstrating IC50 values in the nanomolar range . This suggests a strong affinity for target proteins, potentially leading to therapeutic effects in cancer treatment.
1-(Isoxazol-3-yl)-3-phenylurea typically appears as a white to off-white crystalline solid. Its melting point ranges around 120°C to 130°C, indicating good thermal stability.
Key chemical properties include:
1-(Isoxazol-3-yl)-3-phenylurea has several applications in scientific research:
1-(Isoxazol-3-yl)-3-phenylurea represents a privileged scaffold in modern medicinal chemistry, combining the bioisosteric potential of the isoxazole ring with the versatile hydrogen-bonding capacity of the urea moiety. This hybrid structure serves as a critical pharmacophore in designing targeted therapies, particularly in oncology and inflammatory disease research. The compound exemplifies rational drug design principles, where the isoxazole ring provides metabolic stability and the urea linker enables precise interactions with enzymatic targets through hydrogen bond donation and acceptance. Its modular synthesis allows for extensive structural diversification at multiple positions—enabling medicinal chemists to fine-tune potency, selectivity, and physicochemical properties for specific biological targets. As a core structural element, 1-(isoxazol-3-yl)-3-phenylurea has demonstrated remarkable adaptability across target classes while maintaining favorable drug-like properties that balance potency with developability.
The isoxazole-urea hybrid architecture embodies a strategic integration of complementary pharmacophoric elements that collectively enhance target engagement and drug-like properties. The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms at adjacent positions) contributes several advantageous characteristics: significant metabolic stability compared to alternative heterocycles, moderate lipophilicity that enhances membrane permeability, and the ability to act as a bioisostere for carboxylic acid esters or amide groups. The 3-position of the isoxazole, where the urea linkage attaches, provides a vector for hydrogen bonding interactions critical for anchoring to protein targets. The urea moiety (-NH-C(O)-NH-) serves as a conformationally constrained amide bond surrogate with enhanced hydrogen-bonding capacity, typically acting as a bidentate hydrogen bond donor and a carbonyl acceptor. This dual functionality enables deep interactions with enzyme active sites that single amide bonds cannot achieve [2] [7].
Table 1: Key Physicochemical Properties of Isoxazole-Urea Hybrid Components
Structural Element | logP Contribution | Hydrogen Bond Capacity | Key Functional Roles |
---|---|---|---|
Isoxazole ring | Moderate (1.5-2.5) | Acceptor (N,O) | Metabolic stability, π-stacking, bioisosterism |
Urea linker | Variable (-1.0 to 1.0) | Donor (2xNH), Acceptor (C=O) | Bidentate target binding, conformational restriction |
Phenyl substituent | High (~2.0) | None (hydrophobic) | Hydrophobic pocket binding, pharmacokinetic modulation |
The spatial orientation between these components creates a topological template that effectively mimics protein-protein interaction interfaces or enzyme cofactors. For instance, in kinase inhibitors, the urea carbonyl often forms critical hydrogen bonds with hinge region residues, while the isoxazole and phenyl rings occupy hydrophobic pockets adjacent to the ATP-binding site [3] [8]. The bond angles within the urea moiety (approximately 120° for C-N-C) create an ideal distance (approximately 4-5 Å) between the isoxazole and phenyl rings, matching the separation between key recognition elements in many enzymatic clefts. This preorganization reduces the entropic penalty upon binding compared to more flexible linkers. Additionally, the electron-withdrawing nature of the isoxazole subtly modulates the urea's hydrogen-bond-donating capacity, enhancing interactions with challenging targets like phosphate groups [2] [7].
The functional versatility of this hybrid is evidenced by its successful application across diverse target classes. In tyrosine kinase inhibitors, exemplified by FLT3-targeting compounds such as 1-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea, the urea carbonyl forms hydrogen bonds with the kinase hinge region, while the tert-butylisoxazole occupies a hydrophobic pocket critical for potency against resistance mutants [8]. Similarly, in RET kinase inhibitors like 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7,8,9-tetrahydropyrimido[5,4-b][1,4]oxazepin-4-yl)amino)phenyl)urea (17d), the isoxazole-urea component enables nanomolar IC50 values against both wild-type and drug-resistant mutants (RET-V804M IC50 = 0.015 μM; RET-V804L IC50 = 0.009 μM) by optimizing interactions with gatekeeper residues [1]. Beyond kinases, this pharmacophore has demonstrated utility in GPCR modulation, evidenced by FPR2 agonists where isoxazole-urea derivatives maintain low nanomolar activity (EC50 = 5 nM) while improving metabolic stability over traditional phenylurea counterparts [2].
The medicinal exploration of urea-containing heterocycles spans over a century, evolving from simple aliphatic derivatives to sophisticated targeted therapies. The foundational period (pre-1950s) saw the discovery of urea's protein denaturation properties and initial synthesis of heterocyclic ureas like alloxan (pyrimidinetetrone), though therapeutic applications remained limited. A transformative breakthrough emerged in the 1950s with the introduction of benzothiazole ureas as diuretics, demonstrating that strategic heterocyclic integration could enhance potency and tissue specificity. However, the true renaissance began in the 1980s when researchers systematically explored nitrogen-containing heterocycles as privileged scaffolds, recognizing their prevalence in natural products and capacity for diverse molecular interactions [6] [9].
Table 2: Evolution of Urea-Containing Heterocyclic Therapeutics
Era | Representative Compounds | Therapeutic Area | Key Advancements |
---|---|---|---|
1950-1970s | Sulfisoxazole (isoxazole sulfonamide), Benzothiazole-2-ureas | Antibacterial, Diuretics | Proof-of-concept for heterocycle-urea hybrids |
1980-1990s | Tolylfluanid (isoxazole urea pesticide), Leflunomide (isoxazole immunomodulator) | Agrochemistry, Rheumatology | Introduction of isoxazole-urea scaffold; FDA approvals |
2000-2010s | Sorafenib (pyridine-urea kinase inhibitor), Isoxazole FLT3 inhibitors | Oncology, Targeted therapy | Rational design against specific enzymatic targets |
2010-Present | RET/VEGFR2 multitarget inhibitors, FPR2 agonists with heteroaryl ureas | Precision oncology, Anti-inflammation | Overcoming drug resistance; heteroaryl urea isosteres |
The integration of isoxazoles specifically gained momentum following the discovery that this heterocycle offered superior metabolic stability compared to more labile counterparts like oxadiazoles or imidazoles. Early successes included leflunomide (approved 1998), an isoxazole-containing immunomodulator whose active metabolite inhibits dihydroorotate dehydrogenase. This demonstrated the isoxazole ring's compatibility with oral administration and favorable pharmacokinetics. Parallel developments in synthetic methodology enabled more efficient access to 3,5-disubstituted isoxazoles, particularly via 1,3-dipolar cycloadditions between nitrile oxides and alkynes, as well as Machetti-De Sarlo reactions catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) [5] [7]. These advances allowed medicinal chemists to systematically explore structure-activity relationships (SAR) around the isoxazole core.
The strategic fusion of isoxazole with urea functionality represented a logical progression to enhance target binding specificity. Pioneering work focused on anticancer applications, exemplified by the development of sorafenib (FDA-approved 2005), which features a pyridine core rather than isoxazole but validated the urea linker's utility in kinase inhibition. Subsequent optimization efforts identified the isoxazole-urea hybrid as superior for certain targets due to its balanced electronic properties and reduced susceptibility to oxidative metabolism. For instance, in FLT3 kinase inhibitors, replacing the traditional phenylurea with a 5-tert-butylisoxazol-3-yl urea moiety significantly enhanced potency against drug-resistant mutants while maintaining selectivity over related kinases [3] [8]. Synthetic innovations continued to evolve, including transition-metal-catalyzed couplings that enabled efficient decoration of the phenyl ring, and eco-friendly approaches using deep eutectic solvents (e.g., choline chloride:urea mixtures) to construct the isoxazole core [5] [7].
The 1-(isoxazol-3-yl)-3-phenylurea scaffold has emerged as a versatile template in precision medicine, particularly for designing inhibitors against challenging therapeutic targets. Its molecular architecture enables a unique three-point binding strategy: (1) The urea carbonyl serves as a hydrogen bond acceptor, typically interacting with backbone amide protons in kinase hinge regions; (2) The isoxazole nitrogen acts as a hydrogen bond acceptor, often engaging with key lysine or serine residues; (3) The phenyl ring and its substituents occupy hydrophobic regions adjacent to the ATP-binding site, providing both affinity and selectivity determinants. This multipoint interaction capability makes it exceptionally valuable for targeting conserved enzymatic folds while overcoming mutation-induced resistance [1] [3] [8].
In oncology, this scaffold has demonstrated remarkable adaptability across kinase families. The FLT3 inhibitor 18b (1-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea) exemplifies rational resistance management: The tert-butylisoxazole urea moiety enables potent inhibition (IC50 < 10 nM) of both wild-type FLT3 and clinically relevant mutants (including FLT3-ITD and gatekeeper mutants) by optimizing hydrophobic interactions with the hydrophobic back pocket while forming water-bridged hydrogen bonds with catalytic residues. This compound demonstrated significant in vivo efficacy in psoriatic models without recurrence post-treatment, highlighting the sustained target engagement achievable with optimized isoxazole-urea designs [8]. Similarly, in thyroid cancer targeting, compound 17d (1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7,8,9-tetrahydropyrimido[5,4-b][1,4]oxazepin-4-yl)amino)phenyl)urea) achieved IC50 values of 0.010 μM (RET-wild-type), 0.015 μM (RET-V804M), and 0.009 μM (RET-V804L) through synergistic interactions between the urea linker and pyrimido-oxazepine system, effectively bypassing common resistance mechanisms [1].
Table 3: Clinically Advanced Compounds Featuring Isoxazol-3-yl Urea Pharmacophore
Compound (Code) | Primary Target | Key Structural Features | Therapeutic Application |
---|---|---|---|
18b | FLT3 kinase | 3-Fluorophenyl linker; pyrazolo[3,4-d]pyrimidine | Psoriasis, AML (preclinical) |
CHMFL-FLT3-213 | FLT3-ITD mutants | Pyrazolo[3,4-d]pyrimidine; morpholinoethoxy | Acute myeloid leukemia |
17d | RET kinase | Tetrahydropyrimido[5,4-b][1,4]oxazepine core | Medullary thyroid cancer |
FPR2 agonists | Formyl peptide receptor 2 | Aminophenyloxadiazole urea isosteres | Anti-inflammatory resolution |
Beyond direct inhibition, the scaffold serves as a platform for optimizing drug-like properties critical for clinical translation. The isoxazole ring significantly enhances metabolic stability by resisting cytochrome P450-mediated oxidation, particularly when substituted with electron-withdrawing groups or sterically hindered alkyl chains like tert-butyl. This stability was demonstrated in the favorable pharmacokinetic profile of CHMFL-FLT3-213 (1-(4-(4-amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea), which achieved 19% oral bioavailability and significant tumor growth suppression (TGI = 97% at 15 mg/kg/day) in xenograft models [3]. Recent innovations have explored bioisosteric replacements for the phenylurea segment, with benzimidazole and aminophenyloxadiazole variants maintaining nanomolar FPR2 agonist activity (EC50 = 250-1300 nM) while improving CNS penetration for neuroinflammatory applications [2] [9]. These developments underscore the scaffold's versatility in balancing target potency with the physicochemical requirements of diverse therapeutic indications.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1